tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo
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Overview
Description
tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[321]octane-8-carboxylate,exo is a complex organic compound featuring a tert-butyl group, a methylamino group, and an azabicyclo[321]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicyclo[3.2.1]octane core, introduction of the tert-butyl group, and the attachment of the methylamino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating binding affinities and mechanisms of action.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.
Mechanism of Action
The mechanism of action of tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
tert-butyl(2R,5S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylpiperazine-1-carboxylate: This compound shares the tert-butyl group and a similar bicyclic structure but differs in the functional groups attached.
tert-butyl(2R,5S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylpiperazine-1-carboxylate: Another similar compound with a different substitution pattern on the bicyclic core.
Uniqueness
The uniqueness of tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-3-(methylaminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-5-6-12(16)8-10(7-11)9-15-4/h10-12,15H,5-9H2,1-4H3/t10?,11-,12+ |
InChI Key |
VLSHZPKJAMVTGG-YOGCLGLASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CNC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CNC |
Origin of Product |
United States |
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